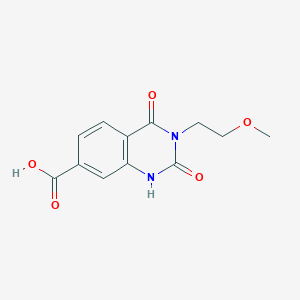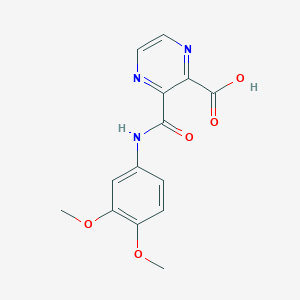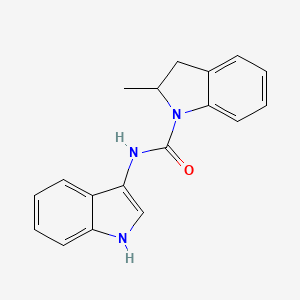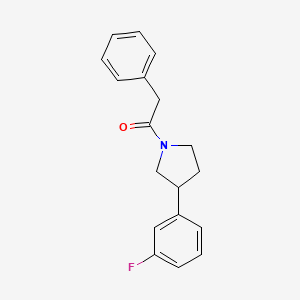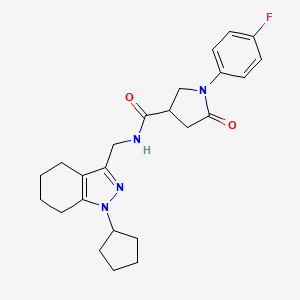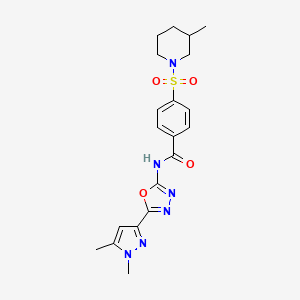![molecular formula C19H18ClN3O4S2 B2716963 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 905681-20-1](/img/structure/B2716963.png)
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, commonly known as GSK-J4, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme JMJD3, which is involved in the regulation of gene expression. GSK-J4 has been studied extensively for its potential applications in various fields, including cancer research, immunology, and neurology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities : A study by Nowak et al. (2014) in Tetrahedron reports the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives. These compounds showed potential anticancer activities when tested on A549 and HT29 cell lines (Nowak et al., 2014).
Anticancer and Analgesic Agents : Abu‐Hashem et al. (2020) in Molecules synthesized novel benzodifuranyl and 1,3,5-triazines derivatives as anti-inflammatory and analgesic agents. They found that these compounds showed high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activity (Abu‐Hashem et al., 2020).
Gastrokinetic Agents : Kato et al. (1992) in Chemical & Pharmaceutical Bulletin synthesized a series of benzamide derivatives with gastrokinetic activity. These compounds influenced gastric emptying and showed potential as gastrokinetic agents without dopamine D2 receptor antagonistic activity (Kato et al., 1992).
Rubber Vulcanization : Khanra et al. (1993) in Rubber Chemistry and Technology discussed the multifunctional activities of benzazole derivatives in rubber vulcanization. They found that benzazole thiol and sulfenamide derivatives, such as 2-Mercaptobenzothiazole and 2-Morpholino thiobenzothiazole, are used as rubber chemicals with unique accelerator-cum-antioxidant properties (Khanra et al., 1993).
Corrosion Inhibition : Yadav et al. (2016) in the Journal of Molecular Liquids studied the inhibitive action of synthesized benzimidazole derivatives on corrosion of N80 steel in hydrochloric acid. They found that these compounds effectively inhibited corrosion, making them potentially useful in industrial applications (Yadav et al., 2016).
Antimicrobial Activities : Bektaş et al. (2007) in Molecules synthesized new 1,2,4-triazole derivatives, including those related to benzimidazole, and evaluated their antimicrobial activities. Some compounds exhibited good to moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2007).
Eigenschaften
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S2/c1-12-10-14(20)11-16-17(12)21-19(28-16)22-18(24)13-2-4-15(5-3-13)29(25,26)23-6-8-27-9-7-23/h2-5,10-11H,6-9H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBPWJQMGARRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
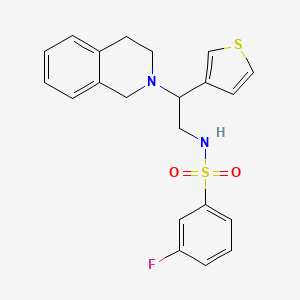
![N-(4-chloro-2-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2716885.png)
![N-(4-ethoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2716886.png)
![(Z)-4-benzoyl-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2716887.png)
